molecular formula C13H17ClN2O2 B1390802 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride CAS No. 1097721-71-5

2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride

Cat. No.: B1390802
CAS No.: 1097721-71-5
M. Wt: 268.74 g/mol
InChI Key: BMZAQLYJCKPVSU-UHFFFAOYSA-N
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Description

2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride is a chemical compound with the molecular formula C12H15ClN2O2. It is primarily used in research and development, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an isopropyl group attached to a benzoimidazole ring, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride typically involves the following steps:

    Formation of the benzoimidazole ring: This is achieved by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the isopropyl group: The isopropyl group is introduced via alkylation, using isopropyl halides in the presence of a base such as potassium carbonate.

    Formation of the propionic acid moiety: This involves the reaction of the benzoimidazole intermediate with a suitable propionic acid derivative.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The benzoimidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzoimidazole ring.

    Reduction: Reduced forms of the benzoimidazole ring.

    Substitution: Various substituted benzoimidazole derivatives.

Scientific Research Applications

2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride involves its interaction with specific molecular targets. The benzoimidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The isopropyl group and propionic acid moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride
  • 2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride
  • 2-(2-Ethyl-benzoimidazol-1-YL)-propionic acid hydrochloride

Uniqueness

2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

IUPAC Name

2-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-8(2)12-14-10-6-4-5-7-11(10)15(12)9(3)13(16)17;/h4-9H,1-3H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZAQLYJCKPVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride

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